Etripamil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

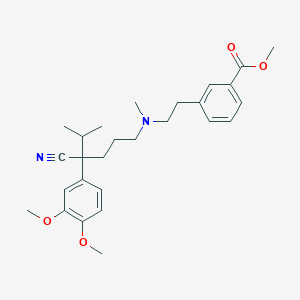

C27H36N2O4 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

methyl 3-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate |

InChI |

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3 |

InChI Key |

VAZNEHLGJGSQEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Etripamil: A Preclinical Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etripamil (B607387) is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its development is centered on providing a patient-centric, self-administered therapy that can be used in a non-medically supervised setting.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data that have supported its clinical development.

The core of this compound's therapeutic design lies in its rapid onset and short duration of action, which is a key safety feature for at-home use.[5][6] This profile is achieved through its rapid absorption via the nasal mucosa and, critically, its swift metabolism by serum esterases into an inactive metabolite.[1][5] This guide will delve into the preclinical studies that have characterized these properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacology

Mechanism of Action

This compound is a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist.[2] Its primary pharmacological effect is the inhibition of calcium influx into cardiac cells, particularly within the atrioventricular (AV) node.[2][5] By blocking these channels, this compound slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[1][2]

Pharmacodynamics

Preclinical studies in conscious telemetered cynomolgus monkeys have demonstrated the dose-dependent pharmacodynamic effects of intravenous this compound. These effects include a decrease in systolic blood pressure, an increase in heart rate, and a prolongation of the PR interval on the electrocardiogram (ECG), which is indicative of slowed AV nodal conduction.[7] A dose of 0.3 mg/kg resulted in a mean peak PR prolongation of 27.38% from baseline within 20 minutes of administration.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a very short half-life, a feature deliberately engineered for its intended use.[3][5] This is primarily due to its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[5]

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies in cynomolgus monkeys.

Table 1: Intravenous this compound Pharmacokinetics in Cynomolgus Monkeys [7]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | t½ (minutes) | Clearance (mL/min/kg) |

| 0.025 | 13.2 | 179 | 12.3 | 139 |

| 0.05 | - | - | - | - |

| 0.15 | - | - | - | - |

| 0.3 | 176 | 2364 | 20.8 | 153 |

Note: Data for 0.05 and 0.15 mg/kg doses were not fully detailed in the provided search results.

Table 2: Intranasal this compound Pharmacokinetics in Cynomolgus Monkeys (Toxicology Study) [7]

| Dose (mg/kg/dose) | Time to Measurable Plasma Concentration |

| 1.9 | Up to 1 hour post-dose |

| 3.8 | Up to 1 or 4 hours post-dose |

| 5.7 | Up to 1 or 4 hours post-dose |

Note: Detailed Cmax, AUC, and t½ values for the intranasal preclinical studies were not available in the search results.

Toxicology

A comprehensive toxicology program was conducted to support the clinical development of this compound, including a pivotal 26-week repeated-dose study in cynomolgus macaques.[6][8]

Single and Repeated-Dose Toxicology

In a 26-week study, cynomolgus macaques received once-weekly intranasal doses of this compound at 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]

No systemic toxicity was observed at any dose level.[8] This resulted in a No Observable Adverse Effect Level (NOAEL) for systemic toxicity of 5.7 mg/kg/dose, the highest dose tested.[6][8]

This compound administration resulted in dose-dependent, reversible local effects in the nasal cavity.[6][8] Findings included minimal to severe nasal epithelial damage, primarily affecting the respiratory and transitional epithelium.[8] These changes were adaptive and reactive, and showed partial to complete recovery after a 28-day recovery period.[8] The NOAEL for local toxicity was determined to be 1.9 mg/kg/dose.[8][9]

Table 3: 26-Week Intranasal this compound Toxicology Study in Cynomolgus Macaques [6][8]

| Parameter | Finding |

| Study Duration | 26 weeks (once weekly administration) |

| Species | Cynomolgus Macaque |

| Route of Administration | Intranasal |

| Dose Levels (mg/kg/dose) | 0 (vehicle), 1.9, 3.8, 5.7 |

| Systemic NOAEL | 5.7 mg/kg/dose |

| Local NOAEL | 1.9 mg/kg/dose |

| Key Local Findings | Minimal to severe, dose-dependent, reversible nasal epithelial damage. |

| Systemic Findings | No systemic toxicity observed. |

Safety Pharmacology

Cardiovascular safety pharmacology studies in monkeys confirmed the expected mechanism of action of this compound, with dose-dependent effects on heart rate, blood pressure, and atrioventricular conduction.[6]

Experimental Protocols

Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

-

Study Design: A two-phase study design was utilized in conscious telemetered cynomolgus monkeys to first assess cardiovascular effects and then characterize the pharmacokinetic profile.[7]

-

Dosing: For intravenous studies, this compound was administered as a 2-minute bolus infusion.[7] For intranasal studies, a nasal spray device was used.[5][8]

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.[5]

-

Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound and MSP-2030 in plasma.[5][10]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and t½ were determined using noncompartmental analysis.[7]

26-Week Repeated-Dose Intranasal Toxicology Study

-

Species: Cynomolgus macaques (Macaca fascicularis), with equal numbers of males and females per group.[8]

-

Groups: Animals were divided into four groups and administered this compound at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]

-

Administration: The drug was administered into one nostril on a weekly basis for 26 doses.[8]

-

Monitoring: Clinical signs, such as nasal discharge and sneezing, were monitored.[8]

-

Terminal Procedures: At the end of the dosing period, animals underwent a full necropsy. A subset of animals was kept for a 28-day recovery period to assess the reversibility of any findings.[8]

-

Histopathology: A comprehensive histopathological examination of a wide range of tissues was performed, with a particular focus on the nasal cavity, larynx, and nasopharynx.[8]

Conclusion

The preclinical data for this compound strongly support its development as a self-administered therapy for PSVT. Its pharmacological action as an L-type calcium channel blocker is well-characterized, and its pharmacokinetic profile, defined by rapid absorption and a short half-life due to efficient metabolism by serum esterases, is ideally suited for its intended clinical use.[2][5] The comprehensive toxicology program, particularly the 26-week intranasal study in cynomolgus macaques, has established a wide safety margin for systemic effects.[6][8] While local, reversible nasal findings were observed, these are expected with intranasal administration.[6][8] Collectively, the preclinical pharmacology and toxicology profile of this compound has provided a solid foundation for its successful advancement into and through clinical trials.[8]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. milestonepharma.com [milestonepharma.com]

- 4. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of this compound Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. milestonepharma.com [milestonepharma.com]

Etripamil: A Comprehensive Technical Guide to its Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its chemical design as a phenylalkylamine derivative, analogous to verapamil, allows for rapid absorption and metabolism, making it suitable for patient self-administration.[1] This technical guide provides an in-depth overview of the chemical synthesis and characterization of this compound, including detailed experimental protocols and a summary of its physicochemical properties.

Chemical Synthesis

The synthesis of this compound is accomplished through a convergent synthetic approach. This method involves the preparation of two key intermediates, which are then coupled and undergo reductive amination to yield the final product.[2] An advantage of this synthetic strategy is the avoidance of highly toxic reagents such as potassium cyanide (KCN) and dimethyl sulfate (B86663) (Me₂SO₄), which were highlighted as problematic in earlier synthetic routes.[3] The synthesis aims to produce the pharmacologically active (S)-enantiomer.[3]

Synthetic Scheme Overview

The overall synthetic strategy can be visualized as the formation of two key synthons followed by their coupling and final modification.

Caption: Convergent synthesis workflow for this compound.

Experimental Protocols

While detailed, step-by-step proprietary synthesis methods are not fully public, the literature points to the following key transformations:

-

Synthesis of Intermediate 1 (Amine fragment): One described method involves the conversion of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate using sodium borohydride (B1222165) and trifluoroacetic acid.[4] The resulting primary amine can then be protected, methylated, and deprotected to yield the required secondary amine intermediate.[4]

-

Reduction of Nitrile: To a solution of methyl 3-(cyanomethyl)benzoate in THF at -10°C, sodium borohydride is slowly added, followed by trifluoroacetic acid. The reaction is warmed to room temperature and stirred for approximately 16 hours.[4]

-

Boc-Protection: The crude aminoester is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in THF.[4]

-

N-Methylation: The Boc-protected amine is treated with sodium hydride and dimethyl sulfate in THF.[4]

-

Deprotection: The Boc group is removed using trifluoroacetic acid in DCM to yield the secondary amine.[4]

-

-

Synthesis of Intermediate 2 (Aldehyde fragment): An alternative and improved synthesis of a key synthon avoids the use of toxic cyanide by employing a Curtius rearrangement to form a carbamate.[3] This approach allows for better control of the stereocenter, which is crucial for the pharmacological activity of the (S)-enantiomer of this compound.[3] Another described route involves reacting 2-bromopropane with methyl acrylate (B77674) in the presence of sodium hydroxide (B78521) and a phase transfer catalyst.[2]

The two key intermediates are coupled via reductive amination to form the final this compound molecule.[2] This typically involves the reaction of the secondary amine (Intermediate 1) with the aldehyde (Intermediate 2) in the presence of a reducing agent, such as sodium triacetoxyborohydride.

Chemical Characterization

The identity, purity, and quantity of this compound are determined using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate | [5] |

| Molecular Formula | C₂₇H₃₆N₂O₄ | [5] |

| Molecular Weight | 452.6 g/mol | [5] |

| CAS Number | 1593673-23-4 | [5] |

| Appearance | Brown to wine red oil | [6] |

Spectroscopic and Chromatographic Analysis

LC-MS/MS is the primary method for the quantitative analysis of this compound and its inactive metabolite, MSP-2030, in biological matrices such as human plasma.[1][7][8]

Experimental Protocol: Quantification of this compound in Human Plasma

-

Sample Preparation:

-

Plasma samples are prepared using liquid-liquid extraction or protein precipitation to isolate the analyte and an internal standard (e.g., Verapamil-d7).[1][9] For protein precipitation, a solvent like acetonitrile (B52724) with 1% formic acid is typically used.[9]

-

-

Chromatographic Separation:

-

The extracted samples are injected into a liquid chromatography system.[1]

-

Analytical Column: A C8 or C18 analytical column is commonly used.[1]

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component containing a modifier (e.g., formic acid).[1]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer.[7]

-

Ionization Mode: Positive electrospray ionization (ESI) is used.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[7] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[1] A peak with a mass-to-charge ratio (m/z) of 453, corresponding to the [M+H]⁺ molecular ion of this compound, is expected.[4]

-

While detailed NMR spectral data for this compound is not widely published in the provided search results, NMR spectroscopy is a crucial technique for the structural elucidation and confirmation of the chemical structure of the synthesized molecule and its intermediates. It is also used to identify and quantify by-products during synthesis development.[3]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of L-type calcium channels (CaV1.2).[1]

Signaling Pathway

By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period.[1] This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.[1]

Caption: Mechanism of action of this compound in AV nodal cells.

Conclusion

This compound represents a significant advancement in the acute management of PSVT, with a well-defined synthetic pathway that has been optimized for safety and stereocontrol. Its chemical and pharmacological properties are well-characterized by modern analytical techniques, particularly LC-MS/MS, which is essential for clinical and pharmacokinetic studies. The targeted mechanism of action, potent L-type calcium channel blockade, provides a rapid and effective means of terminating supraventricular tachycardia. This guide provides a foundational understanding for researchers and professionals involved in the development and study of novel cardiovascular therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-8525304) [evitachem.com]

- 3. dipharma.com [dipharma.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. This compound | C27H36N2O4 | CID 91824132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. milestonepharma.com [milestonepharma.com]

- 9. This compound | 1593673-23-4 | Benchchem [benchchem.com]

Etripamil in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil (B607387) is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker developed for intranasal self-administration for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its clinical profile is characterized by rapid absorption and a short duration of action, features desirable for an on-demand therapy.[3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in animal models, with a primary focus on studies conducted in cynomolgus monkeys, the most extensively reported preclinical species. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in the field of cardiovascular pharmaceuticals.

Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which are crucial for atrioventricular (AV) nodal conduction.[4] By inhibiting the influx of calcium ions into the cardiac cells of the AV node, this compound slows conduction velocity and prolongs the effective refractory period.[4][5] This action interrupts the re-entrant circuit responsible for most forms of PSVT, leading to the termination of the tachycardia and restoration of a normal sinus rhythm.[4][6]

Pharmacokinetics

Preclinical studies, predominantly in cynomolgus monkeys, have been crucial in defining the pharmacokinetic profile of this compound. These studies have demonstrated rapid absorption following intranasal administration and a short half-life, largely attributable to rapid metabolism by plasma esterases into an inactive metabolite, MSP-2030.[1][7]

Data Presentation: Pharmacokinetics in Cynomolgus Monkeys

The following tables summarize key pharmacokinetic parameters for this compound following intravenous and intranasal administration in cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cynomolgus Monkeys [1][8]

| Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·min/mL) | Half-life (t½) (minutes) |

| 0.025 | 13.2 | 179 | 12.3 |

| 0.05 | 28.1 | 385 | 14.1 |

| 0.15 | 88.0 | 1220 | 16.7 |

| 0.30 | 176 | 2364 | 20.8 |

Data shows that systemic exposure to this compound (Cmax and AUC) increased in a dose-proportional manner. The half-life remained consistently short across the dose range.[1]

Table 2: Time to Detectable Plasma Concentrations of Intranasal this compound in Cynomolgus Monkeys [1][9]

| Dose (mg/kg/dose) | Duration of Measurable Plasma Concentrations |

| 1.9 | Up to 1 hour post-dose |

| 3.8 | Up to 1 or 4 hours post-dose |

| 5.7 | Up to 1 or 4 hours post-dose |

Data is from a preclinical safety study with once-weekly intranasal administration. The transient nature of measurable plasma concentrations is consistent with this compound's short half-life.[9]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action. In animal models, this compound has demonstrated dose-dependent effects on key cardiovascular parameters.

Data Presentation: Pharmacodynamics in Cynomolgus Monkeys

Table 3: Cardiovascular Effects of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys [1]

| Dose (mg/kg) | Mean Highest PR Prolongation from Baseline (%) (within 20 mins post-dose) | Cardiovascular Observations |

| 0.025 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |

| 0.05 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |

| 0.15 | Dose-dependent increase | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |

| 0.30 | 27.38% | Dose-dependent decrease in systolic blood pressure and increase in heart rate. |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following section outlines the protocols used in key pharmacokinetic and pharmacodynamic studies of this compound.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys[7][9]

-

Objective: To characterize the pharmacokinetic profile of this compound following intravenous and intranasal administration.

-

Animal Model: Conscious cynomolgus monkeys, often equipped with telemetry transmitters for cardiovascular safety and pharmacodynamic assessments.

-

Intravenous Administration Protocol:

-

Animal Preparation: Animals were fitted with vascular access ports for remote dosing and blood sampling to minimize stress.

-

Dosing: this compound was administered as a 2-minute intravenous bolus infusion at doses ranging from 0.025 to 0.3 mg/kg.

-

Blood Sampling: Blood samples were collected at multiple time points to characterize the rapid absorption and elimination phases. Plasma was separated by centrifugation and stored frozen until analysis.

-

-

Intranasal Administration Protocol:

-

Animal Acclimation: To reduce procedure-related stress, animals were acclimated to the intranasal administration procedure using a saline placebo.

-

Dosing: this compound was administered into one nostril using a single-use nasal spray device. Doses in preclinical safety studies ranged from 1.9 to 5.7 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.

-

Arrhythmia Induction for Efficacy Testing

While specific preclinical efficacy studies for this compound are not widely published, the following protocols for inducing arrhythmias are standard in the field and relevant for testing antiarrhythmic agents like this compound.

-

Objective: To induce a sustained supraventricular tachycardia to evaluate the efficacy of this compound.

-

Animal Models: Canines or swine are often used for arrhythmia induction studies due to their larger heart size, which is more analogous to humans.

-

General Protocol for Programmed Electrical Stimulation (PES):

-

Animal Preparation: The animal is anesthetized, and multipolar electrode catheters are inserted via venous access and positioned in the heart (e.g., high right atrium, His-bundle region, right ventricular apex) under fluoroscopic guidance.

-

Induction of Tachycardia:

-

Programmed Electrical Stimulation: A drive train of stimuli (S1) is delivered at a fixed cycle length, followed by a premature extrastimulus (S2) with a progressively decreasing coupling interval. This can be repeated with additional extrastimuli (S3, S4) if necessary.

-

Burst Atrial Pacing: Rapid atrial pacing for several seconds is performed to facilitate arrhythmia induction.

-

-

Drug Administration: Once sustained SVT is established, intranasal this compound or a vehicle control is administered.

-

Efficacy Assessment: The primary endpoint is the time to termination of the arrhythmia and conversion to sinus rhythm, monitored via continuous ECG.

-

Bioanalytical Method for Quantification in Plasma

The quantification of this compound and its metabolite, MSP-2030, in plasma is performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6]

-

Sample Preparation: Protein precipitation is a common method. An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the plasma sample, followed by a cold organic solvent like acetonitrile (B52724) to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[2]

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of water and acetonitrile with a modifier like formic acid.[5]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.[2]

Safety and Toxicology

Preclinical safety studies are essential to define the toxicological profile of a new drug candidate.

Data Presentation: Safety and Toxicology in Cynomolgus Macaques

Table 4: Summary of a 26-Week Repeated-Dose Intranasal Toxicity Study in Cynomolgus Macaques [4][10][11]

| Parameter | Findings |

| Doses Administered | 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose, administered once weekly into the left nostril for 26 doses. |

| Systemic Toxicity | No macroscopic or systemic microscopic findings at any dose. |

| Local Toxicity | This compound-related adaptive and reactive local changes affecting the nasal cavity, larynx, and nasopharynx were observed at ≥1.9 mg/kg/dose. These changes showed partial to complete recovery after a 28-day recovery period. |

| Systemic NOAEL | 5.7 mg/kg/dose (the highest dose tested). |

| Local Toxicity NOAEL | 1.9 mg/kg/dose. |

NOAEL: No Observed Adverse Effect Level.

Conclusion

The preclinical data for this compound, primarily from studies in cynomolgus monkeys, demonstrate a pharmacokinetic and pharmacodynamic profile consistent with its intended clinical use as a rapid-acting, self-administered therapy for PSVT. The intravenous and intranasal studies have established a clear dose-proportional pharmacokinetic profile and predictable, dose-dependent cardiovascular effects. The short half-life, driven by rapid esterase metabolism, is a key feature of its safety profile for out-of-hospital use. The comprehensive safety evaluation in cynomolgus macaques supports its continued clinical development. While quantitative data in other animal models such as rodents and canines are limited in the public domain, the existing preclinical data provides a strong foundation for the clinical application of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. milestonepharma.com [milestonepharma.com]

- 9. benchchem.com [benchchem.com]

- 10. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of Etripamil's Ion Channel Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil (B607387) is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker.[1] It is primarily developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its therapeutic effect is mainly attributed to the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[2][4] However, emerging evidence indicates that this compound possesses a more complex pharmacological profile, exhibiting effects on multiple cardiac ion channels, which contributes to its overall antiarrhythmic properties.[1][4] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's ion channel activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels

The following tables summarize the known quantitative effects of this compound on various human cardiac ion channels, as determined by in-vitro electrophysiological studies. It is important to note that comprehensive in-vitro IC50 values for this compound are not widely published; therefore, data is presented as a percentage of block at given concentrations.[5]

Table 1: this compound's Effect on Calcium and Sodium Channels

| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect |

| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | 100 µM | 31% block[6] |

| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction[6] |

| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 100 µM | 59% block[6] |

Table 2: this compound's Effect on Potassium Channels

| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect |

| KV1.5 | IKur | Human | Atrial Cardiomyocytes | 100 µM | Potent block[1][6] |

| TASK-1 | Human | Inhibition[1] | |||

| TASK-3 | Human | Inhibition[1] | |||

| hERG | IKr | Human | Inhibition[1] | ||

| Kir3.1/3.4 | Human | Inhibition[1] | |||

| KCNQ1/KCNE1 | IKs | Human | Inhibition[1] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism involves the direct blockade of L-type calcium channels in AV nodal cells, reducing calcium influx and thereby slowing conduction and increasing the refractory period.[4] This action is crucial for terminating re-entrant tachycardias like PSVT.[4] Beyond this, its inhibitory effects on various potassium channels can prolong the action potential duration, a Class III antiarrhythmic effect, while its blockade of sodium channels represents a Class I antiarrhythmic action that reduces tissue excitability.[1]

Experimental Protocols

The characterization of this compound's ion channel activity primarily relies on patch-clamp electrophysiology and two-electrode voltage clamp (TEVC) techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is used to record action potentials and specific ion channel currents from isolated cardiac myocytes.[7]

1. Isolation of Cardiomyocytes:

-

Adult ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, or human tissue samples) using enzymatic digestion with collagenase and protease via a Langendorff apparatus.[7]

-

The isolated cells are then filtered and stored in a high-potassium solution.[7]

2. Cell Plating and Solutions:

-

Cardiomyocytes are plated in a recording chamber on an inverted microscope stage and perfused with an external solution (e.g., Tyrode's solution).[7]

-

The internal (pipette) solution is formulated to mimic the intracellular environment.[7]

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[7]

-

Internal Solution (Pipette): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.[7]

3. Recording Procedure:

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.[7]

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[7]

-

The whole-cell configuration is achieved by rupturing the cell membrane within the pipette tip.[7]

-

For action potential recordings, the amplifier is set to current-clamp mode, and baseline action potentials are recorded at a steady pacing frequency (e.g., 1 Hz).[7]

-

For specific ion current recordings (e.g., ICa,L, INa, IKur), the amplifier is set to voltage-clamp mode, and specific voltage protocols are applied to isolate the current of interest.

-

This compound is then perfused at various concentrations to determine its effect on action potential duration or ion channel currents.[4]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is employed to study the effect of this compound on specific ion channels heterologously expressed in Xenopus oocytes.[4]

1. Oocyte Preparation and cRNA Injection:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.[4][8]

-

cRNA encoding the specific ion channel of interest (e.g., CaV1.2, KV1.5, hERG) is injected into the oocytes.[4]

-

Oocytes are incubated for 2-5 days to allow for channel protein expression.[4]

2. TEVC Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., Barth's solution).[8]

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

A specific voltage protocol is applied to elicit ionic currents through the expressed channels, and the baseline current is recorded.[8]

3. Drug Application and Data Acquisition:

-

A series of this compound dilutions are prepared in the recording solution.[8]

-

The oocyte is sequentially perfused with increasing concentrations of this compound.[8]

-

At each concentration, the same voltage protocol is applied, and the resulting current is recorded.[8]

-

A washout period with the recording solution is performed to assess the reversibility of the channel block.[8]

4. Data Analysis:

-

The peak current amplitude at each this compound concentration is measured.[8]

-

The percentage of block is calculated, and the data is fitted to a Hill equation to determine the IC50 value.

Conclusion

The in-vitro characterization of this compound reveals a multi-channel modulation profile that extends beyond its primary action as an L-type calcium channel blocker.[4] Its effects on sodium and a variety of potassium channels likely contribute to its overall antiarrhythmic efficacy.[1] The experimental protocols outlined in this guide, particularly whole-cell patch-clamp and two-electrode voltage clamp, are fundamental for elucidating the detailed pharmacology of this compound and similar compounds. Further research to determine the precise binding kinetics and IC50 values across a comprehensive panel of cardiac ion channels will provide a more complete understanding of its electrophysiological effects and potential therapeutic applications.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Etripamil: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil (B607387) is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed by Milestone Pharmaceuticals for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR).[1][2] As a new chemical entity, this compound was designed to provide a rapid-response therapy that can be self-administered by patients outside of a healthcare setting, addressing a significant unmet need for episodic cardiovascular conditions.[1][3] Its development program has demonstrated a favorable efficacy and safety profile in multiple clinical trials, leading to its recent FDA approval under the brand name CARDAMYST™.[4] This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was driven by the need for a rapid, safe, and effective treatment for PSVT that patients could self-administer at the onset of an episode.[3][5] Existing treatments were often limited to vagal maneuvers, which are frequently unsuccessful, or intravenous therapies administered in a hospital setting.[3] "Pill-in-the-pocket" oral medications have slower absorption and variable efficacy.[3][5]

Milestone Pharmaceuticals focused on creating a new chemical entity that preserved the beneficial pharmacology of known calcium channel blockers while altering its pharmacokinetic profile for rapid onset and short duration of action.[1] The result was this compound, a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist, structurally similar to verapamil.[6][7] The key innovation was its formulation as a nasal spray, which allows for rapid absorption through the vascular nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][6][7] The drug is metabolized by ubiquitous serum esterases to an inactive carboxylic acid, contributing to its short half-life of about 20 minutes.[6][7]

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking L-type calcium channels (Ca_v1.2) in cardiac tissue, particularly within the atrioventricular (AV) node.[8][9] This blockade inhibits the influx of calcium ions into cardiac cells during depolarization.[8] In the context of PSVT, which is most commonly due to a re-entrant circuit involving the AV node (atrioventricular nodal re-entrant tachycardia or atrioventricular re-entrant tachycardia), this reduction in calcium current has two primary effects:[6]

-

Slowed AV Nodal Conduction: By slowing the electrical conduction through the AV node, this compound can interrupt the re-entrant circuit that sustains the tachycardia.[6][9]

-

Prolonged AV Nodal Refractory Period: this compound increases the effective refractory period of the AV node, making it less likely to conduct the rapid impulses of the arrhythmia.[6]

High-density electroanatomic mapping has suggested that this compound causes a loss of voltage in the slow pathway bridge of the AV node, with a gradual recovery that mirrors the observed changes in atrioventricular block cycle length.[6]

Preclinical Development

Preclinical evaluation of this compound was primarily conducted in cynomolgus macaques to assess its pharmacokinetics, pharmacodynamics, and safety profile.[8][10]

Pharmacokinetics and Pharmacodynamics

Intravenous administration in conscious cynomolgus monkeys demonstrated a dose-dependent increase in systemic exposure, with a mean half-life ranging from 12.3 to 20.8 minutes.[11] this compound produced dose-dependent increases in the PR interval and decreases in systolic blood pressure.[11] These preclinical studies established a pharmacokinetic and pharmacodynamic profile suitable for a rapid-acting, on-demand therapy.[8]

Toxicology

Systemic and local toxicity of once-weekly intranasal administration of this compound was evaluated in cynomolgus macaques for 26 doses.[10]

-

Systemic Toxicity: The no-observed-adverse-effect level (NOAEL) for systemic toxicity was the high dose of 5.7 mg/kg/dose, with no macroscopic or systemic microscopic findings at any dose.[10]

-

Local Toxicity: The NOAEL for local toxicity was 1.9 mg/kg/dose.[10] At higher doses, this compound-related adaptive and reactive local changes were observed in the nasal cavity, larynx, and nasopharynx, which showed partial to complete recovery after a 28-day period.[10]

-

Clinical Signs: Transient clinical signs related to intranasal administration, such as nasal discharge and sneezing, were observed.[10]

These data supported the progression of this compound into human clinical trials.[10]

Clinical Development

This compound has undergone a comprehensive clinical development program, primarily focusing on the treatment of PSVT, with a Phase 2 proof-of-concept trial in AFib-RVR.[1][12] The overarching program for PSVT is known as the NODE program.[4]

Phase 1 Studies

Phase 1 studies in healthy volunteers showed that this compound had a rapid onset of action, reaching pharmacologically relevant plasma levels within five minutes of intranasal administration.[13]

Phase 2 Studies

The NODE-1 trial was a Phase 2, randomized, placebo-controlled, double-blind, dose-ranging study that evaluated the efficacy and safety of intranasal this compound for the conversion of induced PSVT in a clinical setting.[6][14] The study found that this compound at doses of 70-140 mg resulted in conversion rates of 65-95% compared to 35% with placebo, with a median conversion time of less than three minutes.[14][15]

The ReVeRA-201 trial was a Phase 2, multicenter, randomized, controlled study of this compound nasal spray for the acute reduction of rapid ventricular rate in patients with symptomatic atrial fibrillation.[16][17][18] The study met its primary endpoint, with patients in the this compound arm experiencing a significantly greater mean reduction in ventricular rate compared to placebo.[16][19]

Phase 3 Studies

The pivotal Phase 3 program for PSVT included the NODE-301 and RAPID (NODE-301 Part 2) trials.[4][20]

The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven trial that enrolled 706 patients to evaluate the efficacy and safety of self-administered this compound for PSVT in an at-home setting.[12][21][22] Patients who did not experience symptom relief within 10 minutes were instructed to self-administer a second dose.[21] The trial met its primary endpoint, with a significantly higher rate of conversion to sinus rhythm within 30 minutes for patients on this compound compared to placebo.[12][21]

Open-Label Safety Studies

The NODE-302 and NODE-303 studies were open-label extension trials designed to evaluate the long-term safety and efficacy of this compound for the management of recurrent PSVT episodes in a real-world setting.[6][23][24]

Clinical Trial Data

The following tables summarize the key quantitative data from the major clinical trials of this compound.

Table 1: Efficacy of this compound in Paroxysmal Supraventricular Tachycardia (PSVT)

| Trial | Treatment Arm | N | Primary Endpoint | Conversion Rate at 30 min | Median Time to Conversion |

| RAPID (Phase 3) | This compound 70 mg | ~353 | Time to conversion of PSVT to sinus rhythm | 64.3%[12][25] | 17.2 minutes[14][25] |

| Placebo | ~353 | 31.2%[12][25] | 53.5 minutes[14] | ||

| NODE-301 (Phase 3) | This compound 70 mg | - | Time to conversion of PSVT to sinus rhythm within 5 hours | 53.7% (at 5 hours)[26] | Not the primary endpoint (5 hours)[27] |

| Placebo | - | 34.7% (at 5 hours)[27] | |||

| NODE-1 (Phase 2) | This compound 70-140 mg | - | Conversion to sinus rhythm at 15 min | 65-95% | < 3 minutes[14] |

| Placebo | - | 35%[14] |

Data from multiple sources.[12][14][15][25][26][27]

Table 2: Efficacy of this compound in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) - ReVeRA-201 (Phase 2)

| Parameter | This compound | Placebo | p-value |

| Mean Maximum Ventricular Rate Reduction (bpm) | 34.97[16] | 5.06[16] | < 0.0001[16] |

| Median Time to Max Reduction (minutes) | 13[16] | - | |

| Patients Achieving VR < 100 bpm | 58.3%[16][19] | 4.0%[16][19] | < 0.0001[16] |

| Patients with ≥20% VR Reduction | 66.7%[16] (67%[19]) | 0%[16][19] | < 0.0001[16] |

Data from the ReVeRA-201 Phase 2 study.[16][19]

Table 3: Safety and Tolerability of this compound in PSVT (RAPID Trial)

| Adverse Event | This compound | Placebo |

| Nasal Discomfort | 23%[28] | - |

| Nasal Congestion | 13%[28] | - |

| Rhinorrhea | 9%[28] | - |

| Randomized Treatment Emergent AEs (Mild) | 68%[12][21] | - |

| Randomized Treatment Emergent AEs (Moderate) | 31%[12][21] | - |

| Serious AEs related to this compound | None reported[12][21] | - |

Most common adverse events were related to the nasal administration site and were transient.[12][21][28]

Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on published literature, the general methodologies can be outlined.

Key Clinical Trial Design (RAPID - Phase 3)

-

Patient Population: Patients with a documented history of PSVT.[29]

-

Design: Randomized, double-blind, placebo-controlled, event-driven, multicenter trial.[29]

-

Procedure: After experiencing symptoms of PSVT that persisted after a vagal maneuver, patients were instructed to self-administer the intranasal spray.[24][29] An ambulatory cardiac monitoring system was used to capture continuous electrocardiogram (ECG) recordings.[24][29]

-

Dosing: An initial 70 mg dose was administered. If symptoms persisted after 10 minutes, a second 70 mg dose could be self-administered.[15][24]

-

Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within a specified timeframe (e.g., 30 minutes for RAPID).[25][29]

In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol outlines a general method for measuring the inhibitory effect of this compound on L-type calcium channels.[30]

-

Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca_v1.2 channels).[30]

-

Method:

-

Establish a whole-cell patch-clamp recording configuration.[30]

-

Record baseline L-type calcium currents using a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).[30]

-

Perfuse the cells with an external solution containing different concentrations of this compound.[30]

-

Record the currents at each concentration after the effect reaches a steady state.[30]

-

Wash out the drug to observe the reversibility of the effect.[30]

-

-

Analysis: Determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50.[30]

Regulatory Milestones and Future Directions

Milestone Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound for the treatment of PSVT.[2] After receiving a Complete Response Letter (CRL) in March 2025 related to Chemistry, Manufacturing, and Controls (CMC) issues, the company submitted a response and subsequently received FDA approval for CARDAMYST™ (this compound) in December 2025.[4][20][31]

With the approval for PSVT, development for AFib-RVR is expected to proceed under a supplemental NDA (sNDA) pathway. Further studies are also underway to evaluate this compound in pediatric patients with PSVT.[32] The successful development of this compound represents a significant advancement in the management of episodic cardiac arrhythmias, empowering patients with a self-administered, on-demand treatment option.[12]

References

- 1. milestonepharma.com [milestonepharma.com]

- 2. Milestone Pharmaceuticals Announces Submission of New Drug Application to the U.S. FDA for this compound [prnewswire.com]

- 3. tandfonline.com [tandfonline.com]

- 4. hcplive.com [hcplive.com]

- 5. researchgate.net [researchgate.net]

- 6. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. corxelbio.com [corxelbio.com]

- 13. Milestone Pharmaceuticals Announces USAN Approval of Generic Name "this compound" for its Phase 2 Clinical Development Product for the Treatment of Paroxysmal Supraventricular Tachycardia [prnewswire.com]

- 14. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. This compound Nasal Spray Shows Promise for AF Patients With Rapid Ventricular Rate | tctmd.com [tctmd.com]

- 17. hcplive.com [hcplive.com]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 19. dicardiology.com [dicardiology.com]

- 20. hcplive.com [hcplive.com]

- 21. RAPID: Positive Top-line Results for this compound Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]

- 22. labiotech.eu [labiotech.eu]

- 23. This compound Nasal Spray for Supraventricular Tachycardia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 25. Milestone Pharmaceuticals Announces New Data from Phase 3 RAPID Trial of this compound Nasal Spray in Patients with PSVT During Late-Breaking Session at the AHA Scientific Sessions 2022 [prnewswire.com]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]

- 29. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of this compound Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]

- 30. benchchem.com [benchchem.com]

- 31. Milestone Pharmaceuticals Announces FDA Acceptance of the Company’s Response to the CRL for CARDAMYST™ (this compound) Nasal Spray | Milestone Pharmaceuticals, Inc. [investors.milestonepharma.com]

- 32. milestonepharma.com [milestonepharma.com]

Etripamil's Effect on Cardiac Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil (B607387) is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which are pivotal in the propagation of electrical impulses through the atrioventricular (AV) node.[4][5] By inhibiting the influx of calcium ions in AV nodal tissue, this compound slows conduction velocity and prolongs the effective refractory period of the AV node, effectively terminating reentrant tachycardias that rely on this node.[4][5] Emerging evidence, however, indicates a more complex pharmacological profile, with this compound exhibiting effects on multiple cardiac ion channels, including sodium and potassium channels, contributing to its antiarrhythmic properties.[4] This guide provides a comprehensive technical overview of the cellular electrophysiological effects of this compound, detailing its multi-channel modulation, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound's principal therapeutic effect stems from its potent and rapid antagonism of L-type calcium channels (CaV1.2).[4] In cardiac myocytes, the influx of calcium through these channels during Phase 2 (the plateau phase) of the action potential is a critical determinant of the action potential duration.[2] By blocking these channels, this compound is expected to shorten the plateau phase and, consequently, the overall action potential duration in ventricular myocytes.[2] However, its more clinically significant effect is on the AV node, where it prolongs the effective refractory period.[2][4] This action is particularly effective in terminating reentrant arrhythmias such as atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT), which constitute the majority of PSVT cases.[4]

Signaling Pathway of this compound's Primary Action

Signaling pathway of this compound's primary action on the AV node.

Multi-Channel Modulation: Beyond L-Type Calcium Channels

Recent research has revealed that this compound's antiarrhythmic properties are not solely dependent on L-type calcium channel blockade. It exhibits a broader spectrum of activity, influencing other key cardiac ion channels.[4]

Effects on Potassium Channels

Studies have shown that this compound inhibits several types of atrial potassium channels, including KV1.5, TASK-1, TASK-3, hERG, Kir3.1/3.4, and KCNQ1/KCNE1 channels.[4] The inhibition of these outward potassium currents leads to a prolongation of the action potential duration (APD) in human atrial cardiomyocytes, a characteristic of Class III antiarrhythmic agents.[4] This effect can contribute to the termination of reentrant arrhythmias by increasing the refractory period of the atrial tissue.[4]

Effects on Sodium Channels

This compound has also been observed to inhibit the cardiac sodium channel, NaV1.5.[4] This blockade of the inward sodium current represents a Class I antiarrhythmic effect.[4] By reducing the excitability of cardiac tissue, this action can help to suppress ectopic firing and slow conduction, further contributing to its antiarrhythmic potential.[4]

Data Presentation

Preclinical Pharmacodynamic Data

A study in conscious telemetered cynomolgus monkeys provides insight into the dose-dependent effects of intravenous this compound on key cardiovascular parameters.[6][7]

| This compound Dose (mg/kg, IV) | Mean Maximum PR Prolongation from Baseline (%)[7] |

| 0 (Placebo) | 4.53 |

| 0.025 | 6.60 |

| 0.05 | 6.15 |

| 0.15 | 12.13 |

| 0.3 | 27.38 |

| This compound Dose (mg/kg, IV) | Mean Peak Decrease in Systolic Blood Pressure (mmHg)[7] | Mean Peak Increase in Heart Rate (bpm)[7] |

| 0 (Placebo) | - | - |

| 0.025 | ~5 | ~20 |

| 0.05 | ~10 | ~30 |

| 0.15 | ~20 | ~50 |

| 0.3 | ~35 | ~70 |

Note: Blood pressure and heart rate data are estimated from graphical representations in the source and are approximate.

Clinical Pharmacokinetic and Pharmacodynamic Data

Intranasal administration of this compound results in rapid absorption and onset of action.[3][8]

| Parameter | Value | Study/Dose |

| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg)[3][8] |

| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg)[3] |

| ~80% reduction within 50 minutes | Phase 1 (70 mg)[3] | |

| Terminal Half-life (t½) | ~1.5 hours | 60 mg dose[8] |

| ~2.5 - 3 hours | 70 and 105 mg doses[8] | |

| PR Interval Prolongation (>10% from baseline) | Achieved in < 10 minutes | Doses of ≥60 mg[8][9] |

| Sustained for ~30-45 minutes | Doses of ≥60 mg[8][9] |

Clinical Efficacy in PSVT Conversion

Multiple clinical trials have demonstrated the efficacy of intranasally administered this compound in converting PSVT to sinus rhythm.

| Time Point | This compound Conversion Rate (%) | Placebo Conversion Rate (%) | Study |

| 15 minutes | 46.3 | 26.0 | Meta-analysis[10] |

| 30 minutes | 52.3 - 64.3 | 27.7 - 31.2 | Meta-analysis, RAPID[10][11] |

| 60 minutes | 60.9 | 46.6 | Meta-analysis[10] |

| 300 minutes | 78.2 | 70.9 | Meta-analysis[10] |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique

The effects of this compound on specific ion channels are typically investigated using the patch-clamp technique in isolated cardiomyocytes or heterologous expression systems (e.g., Xenopus oocytes).[2][5]

Workflow for Whole-Cell Patch-Clamp Recordings:

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. milestonepharma.com [milestonepharma.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]

Preclinical Safety Evaluation of Etripamil Nasal Spray: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its development program has included a comprehensive preclinical safety evaluation to support its clinical use. This technical guide provides an in-depth overview of the publicly available preclinical safety data for this compound nasal spray, with a focus on quantitative data, experimental protocols, and visual representations of key concepts. The preclinical data indicate that this compound is well-tolerated systemically, with a high No Observable Adverse Effect Level (NOAEL).[2] Local adverse effects are primarily confined to the nasal cavity, the intended site of administration, and have been shown to be reversible.[2]

Mechanism of Action

This compound is a phenylalkylamine derivative and a structural analog of verapamil.[1] It functions as a potent and selective antagonist of L-type calcium channels (CaV1.2), which are critical to the heart's electrical conduction system.[1] By inhibiting the influx of calcium ions through these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period.[1][3] This action effectively interrupts the re-entrant circuits responsible for most forms of PSVT, leading to the restoration of a normal sinus rhythm.[1][3]

Preclinical Safety and Toxicity Studies

A comprehensive preclinical program was undertaken to characterize the safety profile of this compound nasal spray. The following sections detail the key studies and their findings.

Repeated-Dose Intranasal Toxicity

A pivotal repeated-dose toxicity study was conducted in cynomolgus macaques to assess both systemic and local toxicity.[4][5]

Experimental Protocol:

-

Test System: Cynomolgus macaques (Macaca fascicularis), a relevant non-rodent species for human safety assessment.[4][5]

-

Groups: Four groups of animals (N=8; 4 males and 4 females per group).[4][5]

-

Dosage Levels: 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[4][5]

-

Route of Administration: Intranasal, administered into the left nostril, consistent with the intended clinical route.[4][5]

-

Dosing Frequency and Duration: Once weekly for 26 doses.[4][5]

-

Recovery Period: A 28-day recovery period was included to assess the persistence, reversibility, and progression of any findings.[4][5]

-

Endpoints: Clinical signs, macroscopic and microscopic pathology.

Summary of Findings:

| Parameter | Observation | Citation |

| Systemic Toxicity | No macroscopic or systemic microscopic findings at any dose. | [4][5] |

| Systemic NOAEL: 5.7 mg/kg/dose (the highest dose tested). | [4][5] | |

| Local Toxicity | This compound-related adaptive and reactive local changes were observed in the nasal cavity, larynx, and nasopharynx at doses ≥1.9 mg/kg/dose. | [4][5] |

| Minimal to severe dose-dependent nasal epithelial damage, primarily affecting respiratory and transitional epithelium. | [4][5] | |

| Local Toxicity NOAEL: 1.9 mg/kg/dose. | [4][5] | |

| Reversibility | Following the 28-day recovery period, microscopic changes were confined to the left nasal cavity and nasopharynx and were significantly lower in incidence and severity, indicating partial to complete recovery. | [4] |

| Clinical Signs | Transient and related to intranasal administration (e.g., nasal discharge, sneezing). | [4][5] |

Cardiovascular Safety Pharmacology

The cardiovascular safety of this compound was evaluated in telemetered cynomolgus macaques.[2]

Experimental Protocol:

-

Test System: Telemetered cynomolgus macaques.[2]

-

Endpoints: Heart rate, blood pressure, and atrioventricular (AV) conduction (PR interval).

-

Key Findings: Dose-dependent increases in PR interval and heart rate, and decreases in blood pressure were observed, consistent with the drug's mechanism of action as a calcium channel blocker.[2]

Summary of Cardiovascular Effects:

| Parameter | Effect | Citation |

| PR Interval | Dose-dependent increase | [2] |

| Heart Rate | Dose-dependent increase | [2] |

| Blood Pressure | Dose-dependent decrease | [2] |

Genotoxicity and Carcinogenicity

Specific data from genotoxicity (e.g., Ames test, micronucleus assay) and carcinogenicity studies for this compound are not publicly available. However, standard regulatory guidelines require a battery of tests to assess the mutagenic and carcinogenic potential of new chemical entities.

Typical Experimental Protocols:

-

Genotoxicity:

-

Ames Test: A bacterial reverse mutation assay to assess for point mutations.

-

In vitro Mammalian Cell Gene Mutation Test: (e.g., mouse lymphoma assay) to detect gene mutations and clastogenicity.

-

In vivo Micronucleus Test: In rodents to assess for chromosomal damage.

-

-

Carcinogenicity: Long-term (e.g., 2-year) bioassays in two rodent species (typically rats and mice) to evaluate the carcinogenic potential upon chronic exposure.

Reproductive and Developmental Toxicology

While detailed study reports are not publicly available, it has been noted that reproductive toxicity studies for this compound have not shown teratogenic effects, but adverse effects on the embryo and fetus at high doses have been observed.[2]

Typical Experimental Protocols:

-

Fertility and Early Embryonic Development: Typically conducted in rats to assess effects on mating, fertility, and early embryonic development.

-

Embryo-Fetal Development: Conducted in at least two species (typically a rodent, like the rat, and a non-rodent, like the rabbit) to assess for teratogenicity and developmental toxicity.

-

Pre- and Postnatal Development: Usually conducted in rats to evaluate effects on late fetal development, parturition, lactation, and offspring viability and growth.

Preclinical Study Workflow

The preclinical safety evaluation of a new drug like this compound typically follows a structured workflow to systematically assess its toxicological profile before human trials.

Conclusion

The preclinical safety data for this compound nasal spray support its development as a locally administered drug with minimal systemic toxicity.[2] The comprehensive evaluation, particularly the repeated-dose toxicity study in cynomolgus macaques, establishes a wide safety margin for systemic effects.[2] The observed local effects in the nasal cavity are an expected consequence of the intranasal route of administration and have demonstrated reversibility.[2] The cardiovascular safety profile is consistent with its mechanism of action as a calcium channel blocker.[2] While specific data on genotoxicity, carcinogenicity, and reproductive toxicology are not publicly available, the progression of this compound through late-stage clinical trials suggests that a comprehensive preclinical safety package was completed to the satisfaction of regulatory authorities.

References

Etripamil's Impact on Atrioventricular Nodal Re-entrant Tachycardia (AVNRT) Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil (B607387) is a novel, intranasally administered, rapid-acting L-type calcium channel blocker in development for the on-demand treatment of atrioventricular nodal re-entrant tachycardia (AVNRT), the most common form of paroxysmal supraventricular tachycardia (PSVT). By targeting the atrioventricular (AV) node, this compound effectively slows electrical conduction and prolongs the refractory period, thereby terminating the re-entrant circuit responsible for AVNRT. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and the electrophysiological effects of this compound in AVNRT models. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to support further research and development in this area.

Mechanism of Action: L-Type Calcium Channel Blockade in the AV Node

This compound is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels, which are fundamental for the propagation of electrical signals through the AV node.[1] The influx of calcium through these channels is responsible for the upstroke of the action potential in AV nodal cells. By blocking these channels, this compound reduces the influx of calcium, leading to two primary electrophysiological effects:

-

Slowed AV Nodal Conduction: The reduced calcium current slows the rate of depolarization of AV nodal cells, thereby decreasing the conduction velocity of the electrical impulse through the AV node.[1]

-

Prolonged AV Nodal Refractory Period: this compound increases the effective refractory period of the AV nodal tissue, making it less excitable and less likely to conduct premature impulses that can initiate and sustain re-entrant tachycardias.[1]

These actions effectively interrupt the re-entrant circuit that underlies AVNRT.[1]

Signaling Pathway

The blockade of L-type calcium channels by this compound in AV nodal cells initiates a cascade of events that ultimately leads to the termination of AVNRT.

Preclinical Evidence in AVNRT Models

While extensive clinical data exists, publicly available preclinical efficacy studies of this compound in specific AVNRT animal models are limited. However, protocols for inducing AVNRT in canine models, which have comparable cardiac electrophysiology to humans, provide a framework for such investigations. Furthermore, preclinical studies in cynomolgus monkeys have characterized the pharmacokinetic and pharmacodynamic profile of this compound, supporting its mechanism of action.

Experimental Protocols

Protocol 1: Induction of AVNRT in a Canine Model

This protocol is designed to create a reproducible model of AVNRT to evaluate the efficacy of this compound.[2]

-

Animal Preparation: Anesthetize an adult mongrel dog (20-30 kg) with an appropriate regimen (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance). Intubate and mechanically ventilate the animal. Monitor vital signs continuously.[2]

-

Electrophysiology Study Setup: Introduce multipolar electrode catheters via femoral venous access and position them under fluoroscopic guidance in the high right atrium (HRA), His-bundle region, and right ventricular apex.[2]

-

Arrhythmia Induction:

-

Programmed Electrical Stimulation (PES): Deliver trains of eight paced beats (S1) at a fixed cycle length, followed by a premature extrastimulus (S2). Progressively shorten the S1-S2 coupling interval until AVNRT is induced.[3]

-

Burst Atrial Pacing: If PES is unsuccessful, perform rapid atrial pacing at cycle lengths down to 200 ms (B15284909).[3]

-

Pharmacological Provocation: If necessary, administer an isoproterenol (B85558) infusion (1-4 mcg/min) to facilitate AV nodal conduction.[3]

-

-

This compound Administration and Efficacy Assessment: Once sustained AVNRT is established (e.g., for 1-2 minutes), administer this compound intranasally via a nasal atomizer. Continuously record ECG and intracardiac electrograms. The primary endpoint is the time to termination of AVNRT. Secondary endpoints include changes in the PR interval and AH interval.[2]

Quantitative Data from Preclinical Studies

The following table summarizes key pharmacokinetic and pharmacodynamic data from preclinical studies in cynomolgus monkeys.

| Parameter | Value | Animal Model | Administration | Citation |

| Pharmacokinetics | ||||

| Half-life (t½) | 12.3 - 20.8 minutes | Cynomolgus Monkey | Intravenous | [4] |

| Time to Measurable Plasma Concentration | Within 1 hour (1.9 mg/kg) | Cynomolgus Monkey | Intranasal | [5] |

| Pharmacodynamics | ||||

| Mean Maximum PR Interval Prolongation | 27.38% | Cynomolgus Monkey | Intravenous (0.3 mg/kg) | [4] |

Clinical Evidence in AVNRT

Multiple clinical trials have demonstrated the efficacy and safety of intranasal this compound for the termination of PSVT, with AVNRT being the predominant arrhythmia in the study populations.

Experimental Protocols for Key Clinical Trials

NODE-1 (Phase 2): This was a randomized, double-blind, placebo-controlled, dose-finding study conducted in an electrophysiology laboratory. Patients with a history of PSVT underwent induction of the arrhythmia. Once sustained PSVT was achieved, patients received a single intranasal dose of this compound (35, 70, 105, or 140 mg) or placebo. The primary endpoint was conversion to sinus rhythm within 15 minutes.[6]

RAPID (Phase 3): This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of a symptom-prompted, repeat-dose regimen of this compound in an at-home setting. Patients self-administered an initial 70 mg dose of this compound or placebo upon experiencing symptoms of PSVT. If symptoms persisted after 10 minutes, a second dose was administered. The primary endpoint was the time to conversion of AVNRT-dependent PSVT to sinus rhythm within 30 minutes.[6]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and electrophysiological data from major clinical trials of this compound.

Table 1: Efficacy of this compound in Terminating PSVT/AVNRT

| Study | This compound Dose | Comparison | Primary Endpoint | Result | Citation |

| NODE-1 | 70-140 mg | Placebo | Conversion to SR at 15 min | 65-95% vs. 35% with placebo | [6] |

| RAPID | 70 mg (repeat dose allowed) | Placebo | Time to conversion within 30 min | 64.3% vs. 31.2% with placebo | [6] |

| Meta-analysis | 70 mg | Placebo | Conversion to SR at 15 min | RR 1.84 (95% CI: 1.32–2.48) | [7] |

| Meta-analysis | 70 mg | Placebo | Conversion to SR at 30 min | RR 1.80 (95% CI: 1.38–2.35) | [7] |

Table 2: Electrophysiological Effects of this compound in Humans

| Parameter | Effect | Study/Dose | Citation |

| PR Interval | Dose-dependent prolongation (>10% at ≥60 mg) | Phase 1 | [1] |

| AV Nodal Effective Refractory Period (AVNERP) | Significant prolongation | NODE-1 | [1] |

| Wenckebach Cycle Length | Significant prolongation | NODE-1 | [1] |

| AV Block Cycle Length | Marked increase (330 ms to 550 ms at 3 min) | NODE-1 (105 mg) | [1] |

Safety and Tolerability

Across numerous clinical trials, intranasal this compound has been generally well-tolerated. The most common adverse events are related to the site of administration and are typically mild and transient.

Table 3: Common Adverse Events Associated with Intranasal this compound

| Adverse Event | Incidence (this compound) | Incidence (Placebo) | Citation |

| Nasal Discomfort | ~28-30% | ~12% | [7][8] |

| Nasal Congestion | ~11-14% | ~2% | [7][8] |

| Rhinorrhea | ~11-13% | ~3% | [7][8] |

| Epistaxis | ~7% | ~1% | [7][8] |

No serious cardiac adverse events have been consistently attributed to this compound in these studies.

Conclusion

This compound demonstrates a potent and rapid effect on AV nodal conduction through the blockade of L-type calcium channels. This mechanism of action is well-supported by both preclinical pharmacodynamic data and extensive clinical trial results in patients with AVNRT. The intranasal route of administration allows for rapid absorption and onset of action, making it a promising candidate for a patient-administered, on-demand therapy for the termination of AVNRT episodes. The quantitative data from clinical and electrophysiology studies provide a strong rationale for its continued development and potential to fill an unmet need in the management of paroxysmal supraventricular tachycardia. Further preclinical research in validated AVNRT animal models could provide deeper insights into its electrophysiological effects and further solidify its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for the Simultaneous Quantification of Etripamil and its Metabolite MSP-2030 in Human Plasma using LC-MS/MS

Introduction

Etripamil (B607387) is a novel, fast-acting, intranasally administered L-type calcium channel blocker designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its rapid action and short half-life make it a promising candidate for patient self-administration outside of a hospital setting.[4] this compound is rapidly metabolized in the plasma by esterases to its inactive carboxylic acid metabolite, MSP-2030.[1][5] This rapid metabolic conversion is a key factor in the drug's short duration of action.[1]

To accurately characterize the pharmacokinetic profile of this compound, a sensitive, selective, and robust bioanalytical method is essential for the simultaneous quantification of both the parent drug and its major metabolite in biological matrices.[4] This application note details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound and MSP-2030 in human plasma. The method utilizes a simple protein precipitation extraction procedure and is suitable for high-throughput analysis in support of clinical and preclinical studies.

Metabolic Pathway of this compound

This compound undergoes rapid hydrolysis in plasma, catalyzed by esterase enzymes, to form its inactive metabolite, MSP-2030.[1]

References

Application Notes and Protocols for Etripamil Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction